molecular formula C22H26N2O2 B2513796 4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477870-95-4

4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine

Cat. No.: B2513796
CAS No.: 477870-95-4
M. Wt: 350.462
InChI Key: CWFLKXVFYRGGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine is a synthetic pyrimidine derivative supplied for research purposes. This compound is part of the aza-heterocyclic family, which are recognized as privileged scaffolds in chemical research due to their versatile tunability and broad potential applications . Its molecular structure, featuring a pyrimidine core substituted with furan and a long alkoxy chain, suggests potential for investigation in material science, particularly in the development of organic electronic devices or liquid crystals. The furyl and phenyl groups contribute to the π-conjugated system, which can influence optical and electronic properties. Researchers are exploring such structures for their unique behaviors under light and their ability to form complexes . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(furan-2-yl)-2-(4-octoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-2-3-4-5-6-7-16-25-19-12-10-18(11-13-19)22-23-15-14-20(24-22)21-9-8-17-26-21/h8-15,17H,2-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFLKXVFYRGGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

Key structural analogs differ in substituent groups and positions, influencing their physical and functional properties. Below is a comparative analysis:

Compound Name Substituents (Pyrimidine Positions) Key Features Potential Applications
4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine 4: 2-furyl; 2: 4-octyloxyphenyl Hydrophobic, π-conjugated Liquid crystals, organic electronics
5-Octyl-2-[4-(octyloxy)phenyl]pyrimidine 5: Octyl; 2: 4-octyloxyphenyl Dual alkyl chains, high symmetry Thermotropic liquid crystals
5-Nonyl-2-[4-(octyloxy)phenyl]pyrimidine 5: Nonyl; 2: 4-octyloxyphenyl Extended alkyl chain (C₉H₁₉) Enhanced thermal stability
4-(3-Furyl)-2,4-bis(4-methylpiperazin-1-yl)pyrimidine 4: 3-furyl, 4-methylpiperazinyl; 2: Chloro Polar amine groups, improved solubility 5-HT₇ receptor antagonists
ZM241385 Triazolo-triazine core with 2-furyl Adenosine A₂A receptor antagonist Neuropharmacology
Key Observations:
  • Alkyl Chain Length: Increasing alkyl chain length (e.g., octyl → nonyl) enhances hydrophobicity and thermal stability, critical for liquid crystal phase retention .
  • Substituent Polarity : Piperazinyl groups (e.g., in derivatives) improve water solubility but reduce mesogenic behavior compared to alkyl/furyl substituents .

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